molecular formula C21H19N3O3S2 B2931430 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1202971-67-2

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2931430
CAS No.: 1202971-67-2
M. Wt: 425.52
InChI Key: XJOXTEGXQNLVPW-UHFFFAOYSA-N
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Description

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex chemical compound that plays a significant role in various scientific and industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves several key steps:

  • Formation of the 2,3-dihydrocyclopenta[b]indole core: This step typically starts with a cyclization reaction of appropriate precursors under acidic or basic conditions.

  • Introduction of the benzo[d]thiazole moiety: This is achieved through a nucleophilic substitution reaction, where a suitable benzo[d]thiazole derivative reacts with the indole core.

  • Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

For large-scale production, optimization of these steps is essential to ensure high yield and purity. This may involve the use of flow chemistry, high-pressure reactors, or advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxides.

  • Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound, often altering its bioactivity.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Alkyl halides, acid chlorides, amines.

Major Products Formed

The specific products formed depend on the type of reaction and the reagents used. For instance, oxidation might yield various oxides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has numerous applications:

  • Chemistry: Used as a precursor in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

  • Medicine: Explored for its potential as a pharmaceutical agent, particularly in anti-cancer and anti-inflammatory therapies.

  • Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The detailed mechanisms often involve binding to active sites or allosteric sites, modulating the activity of these targets and triggering downstream effects. Pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide stands out due to its unique combination of an indole and benzo[d]thiazole moiety. This dual structure imparts distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.

Similar Compounds

  • 2-(1H-Indol-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

  • 2-(2,3-Dihydroindol-4(1H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

  • N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenylacetamide

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-29(26,27)13-9-10-16-19(11-13)28-21(22-16)23-20(25)12-24-17-7-3-2-5-14(17)15-6-4-8-18(15)24/h2-3,5,7,9-11H,4,6,8,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOXTEGXQNLVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C4=C(CCC4)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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